molecular formula C10H4Cl2N2 B13753533 [(3,5-Dichlorophenyl)methylidene]propanedinitrile CAS No. 771574-74-4

[(3,5-Dichlorophenyl)methylidene]propanedinitrile

Cat. No.: B13753533
CAS No.: 771574-74-4
M. Wt: 223.05 g/mol
InChI Key: OJKLFRAGLMQDME-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylidene]propanedinitrile
  • 2-[(3,5-Difluorophenyl)methylidene]propanedinitrile
  • 2-[(3,5-Dibromophenyl)methylidene]propanedinitrile

Uniqueness

2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

771574-74-4

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14/h1-4H

InChI Key

OJKLFRAGLMQDME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=C(C#N)C#N

Origin of Product

United States

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